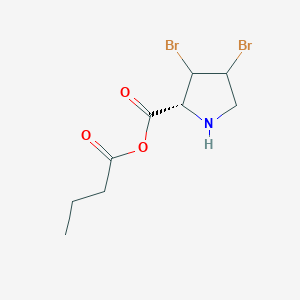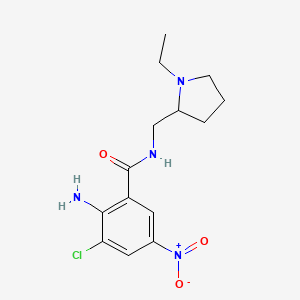
2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a chloro substituent, a nitro group, and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide typically involves multiple steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the nitro-substituted benzene derivative.
Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through a reductive amination reaction, where the nitro group is reduced to an amine, followed by reaction with an aldehyde or ketone to form the pyrrolidine ring.
Final Coupling: The final step involves coupling the intermediate with a suitable benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidine moieties, leading to the formation of corresponding oxides or imines.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-chloro-5-nitrobenzamide: Lacks the pyrrolidine moiety, leading to different chemical and biological properties.
2-Amino-3-chloro-N-methyl-5-nitrobenzamide: Contains a simpler alkyl substituent instead of the pyrrolidine ring.
2-Amino-3-chloro-N-((1-methylpyrrolidin-2-yl)methyl)-5-nitrobenzamide: Similar structure but with a different alkyl group on the pyrrolidine ring.
Uniqueness
2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is unique due to the presence of the 1-ethylpyrrolidin-2-yl moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63497-54-1 |
|---|---|
Fórmula molecular |
C14H19ClN4O3 |
Peso molecular |
326.78 g/mol |
Nombre IUPAC |
2-amino-3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitrobenzamide |
InChI |
InChI=1S/C14H19ClN4O3/c1-2-18-5-3-4-9(18)8-17-14(20)11-6-10(19(21)22)7-12(15)13(11)16/h6-7,9H,2-5,8,16H2,1H3,(H,17,20) |
Clave InChI |
MDACPDRWSJCGCN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


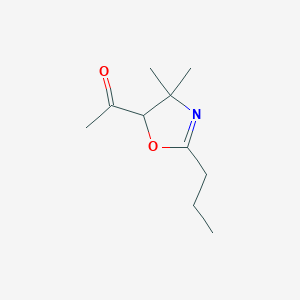
![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)


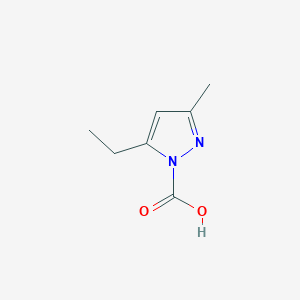
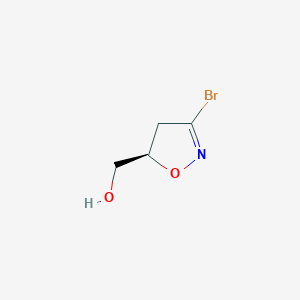
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
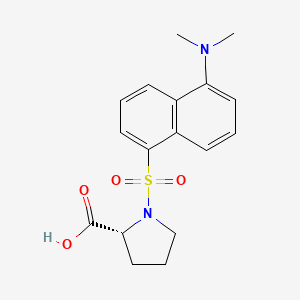


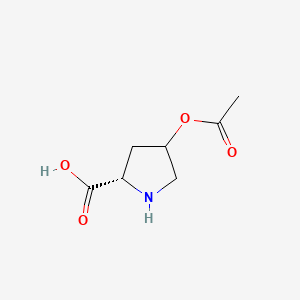
![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)
